REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[C:3]1[N:4]=[CH:5][N:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[O:17][CH3:18])[CH:7]=1>[Pd].CO>[F:19][CH:2]([F:1])[C:3]1[N:4]=[CH:5][N:6]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[O:17][CH3:18])[CH:7]=1
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(difluoromethyl)-1-(2-methoxy-4-nitrophenyl)-1H-imidazole
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1N=CN(C1)C1=C(C=C(C=C1)[N+](=O)[O-])OC)F
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was repeatedly evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen gas (double balloon)
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a short diatomaceous earth (Celite®) plug
|
Type
|
WASH
|
Details
|
Rinsed
|
Type
|
CUSTOM
|
Details
|
reaction vessel and plug with methanol
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CN(C1)C1=C(C=C(N)C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 8.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |